3-Hexen-2-one, 3-methyl-5-(methylimino)- 3-Hexen-2-one, 3-methyl-5-(methylimino)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18505033
InChI: InChI=1S/C8H13NO/c1-6(8(3)10)5-7(2)9-4/h5H,1-4H3
SMILES:
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

3-Hexen-2-one, 3-methyl-5-(methylimino)-

CAS No.:

Cat. No.: VC18505033

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

3-Hexen-2-one, 3-methyl-5-(methylimino)- -

Specification

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name 3-methyl-5-methyliminohex-3-en-2-one
Standard InChI InChI=1S/C8H13NO/c1-6(8(3)10)5-7(2)9-4/h5H,1-4H3
Standard InChI Key JLGMAHUSVNIXIA-UHFFFAOYSA-N
Canonical SMILES CC(=CC(=NC)C)C(=O)C

Introduction

Structural Features and Stereochemistry

Molecular Architecture

The compound's structure consists of a six-carbon chain (hexenone) with three critical functional groups:

  • A ketone group at position 2

  • A double bond between carbons 3 and 4

  • A methylimino group (-N=CH₃) at position 5

The IUPAC name (E)-3-methylhex-3-en-2-one confirms the trans configuration of the double bond, as evidenced by the InChIKey VUMOHCHGPYCDSV-AATRIKPKSA-N . This stereochemical assignment aligns with the SMILES notation CC/C=C(\C)/C(=O)C, which explicitly shows the E geometry about the double bond .

Electronic Configuration

Conjugation between the double bond and ketone group creates a partially delocalized electron system, influencing both reactivity and spectroscopic properties. The methylimino substituent introduces additional electron density through resonance effects, potentially activating specific reaction sites for nucleophilic attack.

Physical and Chemical Properties

Thermodynamic Parameters

PropertyValuePrediction Method
Boiling Point199.4±32.0°CComputational estimate
Density (20°C)0.87±0.1 g/cm³Group contribution
Refractive Index (n²⁰/D)1.44Experimental
Flash Point48°CClosed cup
Vapor PressureNot reported-

The significant variance in boiling point prediction (±32°C) suggests challenges in modeling the compound's polar interactions. The relatively low density compared to similar ketones (typically >0.9 g/cm³) indicates possible branching or reduced packing efficiency in the liquid state .

Spectral Characteristics

While full spectral data remains proprietary, analogues suggest:

  • IR: Strong C=O stretch ~1700 cm⁻¹, C=N stretch ~1650 cm⁻¹

  • ¹H NMR: Characteristic vinyl protons δ 5.2-5.8 ppm, methylimino singlet δ 2.8-3.2 ppm

  • MS: Molecular ion peak at m/z 139 with α-cleavage fragments

Synthesis and Reactivity

Synthetic Approaches

Though explicit synthetic routes remain undocumented, retrosynthetic analysis suggests potential pathways:

  • Mannich Reaction: Condensation of methyl vinyl ketone with methylamine derivatives

  • Oxidation: Controlled oxidation of corresponding alcohols using PCC or Jones reagent

  • Cross-Metathesis: Grubbs-catalyzed coupling of α,β-unsaturated ketones

The technical grade material (75% purity) contains <25% 5-methyl-4-hexen-2-one isomer, indicating possible thermodynamic control during synthesis .

Characteristic Reactions

  • Nucleophilic Addition: Attack at carbonyl carbon by Grignard reagents or hydrides

  • Diels-Alder: Electron-deficient dienophile behavior with electron-rich dienes

  • Reductive Amination: Conversion to amine derivatives using H₂/Ni

  • Oxidation: Potential epoxidation of double bond with mCPBA

Industrial Applications

Agrochemical Intermediates

The compound serves as a precursor for:

  • Fungicidal agents targeting chitin synthesis

  • Herbicidal sulfonylurea derivatives

  • Insect growth regulators through imino group modifications

Pharmaceutical Development

Key roles include:

  • Building block for kinase inhibitor scaffolds

  • Prodrug synthesis via ketone derivatization

  • Antimicrobial agents targeting bacterial cell wall synthesis

Material Science

Applications under investigation:

  • Monomers for specialty polymers

  • Liquid crystal precursors

  • Corrosion inhibitors through film formation

Hazard CategoryClassificationSource
FlammabilityClass 3 LiquidUN 1992
ToxicityAcute Tox. 4 (Oral)H302
Acute Tox. 3 (Dermal)H311
Environmental ImpactNot classified-

Exposure Control

Mandatory PPE includes:

  • Nitrile gloves (≥0.11 mm)

  • Chemical splash goggles

  • Flame-resistant lab coat

  • Local exhaust ventilation

Spill management requires:

  • Elimination of ignition sources

  • Containment with inert absorbents

  • Neutralization with 5% acetic acid solution

  • Disposal as hazardous waste

SupplierPurityPackagingPrice Range
Chemlyte Solutions 99%100g-1kg$150-300/kg
Zibo Hangyu Biotech 99%Bulk quantities$120-250/kg
TCI America 75%25-100 mL$87-211/100mL

Global production remains limited to specialized chemical manufacturers, with annual output estimated at 500-1000 kg/year based on supplier capacity data .

Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives

  • Computational Modeling: DFT studies on reaction mechanisms and transition states

  • Biological Screening: Antimicrobial and anticancer activity profiling

  • Polymer Chemistry: Investigating ring-opening metathesis polymerization (ROMP) potential

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